molecular formula C24H24N2O4S B11232075 6,7-dimethyl-N-[4-(propan-2-yloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-[4-(propan-2-yloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11232075
M. Wt: 436.5 g/mol
InChI Key: IPLHWRWOVIPSEB-UHFFFAOYSA-N
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Description

N~9~-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is characterized by its unique structural features, including the presence of an isopropoxyphenyl group, dimethyl substitutions, and a dibenzo thiazine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzenethiol and 2-chlorobenzaldehyde, under acidic conditions to form the dibenzo thiazine core.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-isopropoxyphenyl bromide and a suitable base, such as potassium carbonate.

    Dimethyl Substitution: The dimethyl groups are introduced via alkylation reactions using methyl iodide and a strong base, such as sodium hydride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as ammonia or a primary amine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~9~-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N~9~-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its unique structural features and biological activity.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: Potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N9-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to anticancer activity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N~9~-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE can be compared with other dibenzo[c,e][1,2]thiazine derivatives, such as:

    N~9~-(4-METHOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different biological activities and reactivity.

    N~9~-(4-CHLOROPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE: Contains a chlorophenyl group, which may enhance its reactivity and biological activity compared to the isopropoxy derivative.

    N~9~-(4-HYDROXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE: The presence of a hydroxyl group can significantly alter its solubility, reactivity, and biological activity.

The uniqueness of N9-(4-ISOPROPOXYPHENYL)-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-(4-propan-2-yloxyphenyl)benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H24N2O4S/c1-15(2)30-19-11-9-18(10-12-19)25-24(27)17-13-16(3)23-21(14-17)20-7-5-6-8-22(20)31(28,29)26(23)4/h5-15H,1-4H3,(H,25,27)

InChI Key

IPLHWRWOVIPSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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